[3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine
Description
[3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine is a biphenyl derivative featuring a nitro (-NO₂) group at position 3 on the first phenyl ring and a trifluoromethyl (-CF₃) group at position 4' on the second phenyl ring, with an amine (-NH₂) at position 4 (Figure 1). This structure combines electron-withdrawing substituents (NO₂ and CF₃) that significantly influence its electronic properties, solubility, and reactivity. The compound’s applications span pharmaceuticals, organic synthesis, and materials science, where its substituent interplay is critical .
Properties
IUPAC Name |
2-nitro-4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(7-9)18(19)20/h1-7H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSNEOPSGFESJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222138 | |
| Record name | 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856897-95-5 | |
| Record name | 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856897-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitrobiphenyl with trifluoromethylating agents under specific conditions to yield the desired product . The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of [3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the trifluoromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Scientific Research Applications
[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of [3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . Additionally, the nitro group can participate in redox reactions, influencing the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
3-Nitro-[1,1'-biphenyl]-4-amine (CAS 4085-18-1)
Structural Differences : Lacks the -CF₃ group at position 4' (replaced by hydrogen).
Key Properties :
Table 1: Physical and Electronic Comparison
| Property | [3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine | 3-Nitro-[1,1'-biphenyl]-4-amine |
|---|---|---|
| Melting Point | Not reported (predicted higher due to -CF₃) | ~150–160°C (estimated) |
| Electron-Withdrawing Groups | NO₂, -CF₃ | NO₂ |
| Solubility | Lower in polar solvents | Higher in polar solvents |
4-Nitro-3-(trifluoromethyl)-aniline (CAS 393-11-3)
Structural Differences: A monocyclic aniline derivative with -NO₂ at position 4 and -CF₃ at position 3. Key Properties:
- Electronic Effects : Strong electron withdrawal from both substituents creates a highly electron-deficient aromatic ring.
- Reactivity: Prone to electrophilic substitution at positions ortho to -NO₂ and -CF₃. Enzymatic reduction of similar nitro-CF₃ compounds (e.g., 3-nitrobenzotrifluoride) yields hydroxylamines rather than amines unless conjugated systems stabilize reduction .
- Applications : Primarily an impurity standard in pharmaceuticals (e.g., acetamide derivatives in ), highlighting its role in quality control .
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS N/A)
Structural Differences : Features a bromine substituent and tertiary amine structure.
Key Properties :
- Physical Data : Melting point = 171°C, crystalline powder. The bromine atom increases molecular weight (476.42 g/mol) and polarizability.
- Electronic Effects : Bromine’s moderate electron-withdrawing effect contrasts with -CF₃’s stronger withdrawal.
- Applications : Used in organic electronics (e.g., hole-transport materials) due to extended conjugation and stability .
4-(3-Nitrophenyl)-N-(4-(trifluoromethoxy)phenyl)thiazol-2-amine (CAS 937605-24-8)
Structural Differences : Incorporates a thiazole ring and -OCF₃ instead of -CF₃.
Key Properties :
- Electronic Effects : -OCF₃ is less electron-withdrawing than -CF₃ but enhances lipophilicity.
- Reactivity : The thiazole ring introduces heterocyclic reactivity, enabling coordination with metals or biomolecules.
- Applications: Explored in immunomodulatory studies, leveraging the thiazole scaffold’s bioactivity .
Electron-Withdrawing Groups
- Trifluoromethyl (-CF₃) : Increases thermal stability and resistance to oxidation but reduces solubility in aqueous media.
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